molecular formula C16H19N B13398447 4-methyl-N-phenyl-N-propylaniline

4-methyl-N-phenyl-N-propylaniline

Cat. No.: B13398447
M. Wt: 225.33 g/mol
InChI Key: CZTKANGMRGBZBX-UHFFFAOYSA-N
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Description

4-Methyl-N-phenyl-N-propylaniline is a tertiary aromatic amine characterized by a para-methyl-substituted aniline core, with both phenyl and propyl groups attached to the nitrogen atom. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or dyes due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-methyl-N-phenyl-N-propylaniline

InChI

InChI=1S/C16H19N/c1-3-13-17(15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3

InChI Key

CZTKANGMRGBZBX-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-phenyl-N-propylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with propyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the reductive amination of 4-methylacetophenone with propylamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-phenyl-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Methyl-N-phenyl-N-propylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-N-propylaniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-methyl-N-phenyl-N-propylaniline with structurally related compounds derived from the evidence:

Compound Name Molecular Formula Substituents (Aniline Ring) N-Substituents Molecular Weight Solubility (Est.) Applications
This compound C₁₆H₁₉N 4-methyl Phenyl, Propyl 225.33 Low Pharmaceutical intermediates
N-Ethyl-N-isopropylaniline () C₁₁H₁₇N None Ethyl, Isopropyl 163.26 Moderate Chemical synthesis intermediates
4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline () C₁₆H₁₇F₂N 4-fluoro, 2-methyl 1-(4-Fluorophenyl)propyl 273.31 Very low Research chemicals
HC Red BN () C₉H₁₂N₂O₄ 4-hydroxy, 2-nitro Hydroxypropyl 224.20 Moderate Hair dye component

Key Observations:

  • Molecular Weight and Solubility : The target compound exhibits higher molecular weight compared to simpler dialkylanilines (e.g., N-ethyl-N-isopropylaniline), leading to lower solubility in polar solvents due to increased hydrophobicity . Fluorinated analogs (e.g., ) show even lower solubility due to enhanced lipophilicity .

Research Findings and Trends

Recent studies on N-aryl-N-alkyl anilines emphasize:

  • Crystal Engineering : Bulky N-substituents (e.g., phenyl and propyl) influence molecular packing, as seen in crystal structures of related compounds (), which could affect the target compound’s melting point and stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-phenyl-N-propylaniline, and how do reaction conditions optimize yield?

  • Methodology :

  • Stepwise alkylation : React 4-methylaniline with propyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC .
  • Catalytic optimization : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance N-propylation efficiency. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield factors : Excess alkylating agent (1.5–2 eq.) and inert atmosphere (N₂/Ar) minimize side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., para-methyl, N-propyl). Aromatic protons appear as multiplet signals at δ 6.5–7.5 ppm, while N-propyl protons resonate as triplet (CH₂) and sextet (CH₃) .
  • FTIR : Identify N–H stretching (3300–3400 cm⁻¹, absent in tertiary amines) and C–N vibrations (1250–1350 cm⁻¹) .
  • XRD : Resolve crystal packing and torsion angles (e.g., dihedral angles between phenyl rings) using single-crystal X-ray diffraction. Compare with databases (e.g., CCDC) .

Advanced Research Questions

Q. How do doping agents influence the electronic properties of poly(this compound) in sensor applications?

  • Methodology :

  • Comparative doping : Synthesize polymers via oxidative polymerization (e.g., using ammonium persulfate) with HCl or tartaric acid. HCl doping yields amorphous structures, while tartaric acid promotes crystallinity (evident in XRD peaks at 2θ ≈ 18–41°) .
  • Conductivity analysis : Measure resistivity changes using four-probe techniques. Tartaric acid-doped polymers exhibit higher doping levels (10⁻² S/cm) due to enhanced π-π stacking .
  • Sensor testing : Expose pellets to H₂S (10–1000 ppm); monitor resistance reversibility. Tartaric acid-doped variants show faster recovery (≤30 s) due to stable charge-transfer complexes .

Q. How can structural contradictions in biological activity data for this compound derivatives be resolved?

  • Methodology :

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with enzyme inhibition (e.g., cytochrome P450). Use Gaussian09 for DFT calculations (HOMO/LUMO gaps) .
  • Meta-analysis : Compare datasets across PubChem bioassays (e.g., antimicrobial IC₅₀ values) and identify outliers via Grubbs’ test. Address batch variability (e.g., solvent purity ≥99.9%) .
  • In vitro validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH 7.4, 37°C). Use LC-MS to confirm compound stability during assays .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodology :

  • DFT simulations : Calculate Fukui indices (Gaussian09) to identify electron-rich sites. Para-methyl groups direct electrophiles to ortho positions (f⁺ > 0.1) .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on transition states. Polar solvents stabilize charge-separated intermediates, altering reaction pathways .
  • Benchmarking : Validate predictions against experimental nitration data (HNO₃/H₂SO₄). Compare HPLC yields of ortho/para nitro derivatives .

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